Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate
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Overview
Description
Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a pyrrolidine ring is fused to a quinoline moiety, creating a spiro linkage. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Spirocyclization: The key step involves the formation of the spiro linkage, which can be accomplished through a cycloaddition reaction. For example, a [3+2] cycloaddition between a nitrone and an alkene can be used.
Quinoline Formation: The quinoline moiety can be introduced via a condensation reaction involving an aniline derivative and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities Spirocyclic compounds often exhibit significant bioactivity, including antimicrobial, antiviral, and anticancer properties
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The spirocyclic structure can interact with biological targets in unique ways, making it a promising scaffold for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s ability to fit into enzyme active sites or receptor binding pockets is a key aspect of its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidine-2,3’-quinoline]: Similar structure but lacks the tert-butyl group.
Spiro[indoline-3,4’-quinoline]: Another spirocyclic compound with different ring systems.
Tetrahydroquinoline derivatives: Compounds with a reduced quinoline ring.
Uniqueness
Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-quinoline-4,2'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(19)10-11-18-14-8-5-4-7-13(14)17/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRXKJFUFVPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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